1-phenyl-N-(1,2,3-thiadiazol-4-yl)cyclopentane-1-carboxamide
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Overview
Description
1-phenyl-N-(1,2,3-thiadiazol-4-yl)cyclopentane-1-carboxamide is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-phenyl-N-(1,2,3-thiadiazol-4-yl)cyclopentane-1-carboxamide typically involves the reaction of cyclopentanecarboxylic acid with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized using an oxidizing agent such as iodine or bromine to yield the thiadiazole ring. The final step involves the acylation of the thiadiazole derivative with phenyl isocyanate to form the desired compound .
Industrial Production Methods
Industrial production methods for thiadiazole derivatives often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the process .
Chemical Reactions Analysis
Types of Reactions
1-phenyl-N-(1,2,3-thiadiazol-4-yl)cyclopentane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the thiadiazole ring can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or diethyl ether under inert atmosphere.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced thiadiazole derivatives
Substitution: Halogenated, nitrated, or sulfonated phenyl derivatives
Scientific Research Applications
1-phenyl-N-(1,2,3-thiadiazol-4-yl)cyclopentane-1-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Exhibits antimicrobial, antifungal, and antiviral activities, making it a potential candidate for developing new therapeutic agents.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Mechanism of Action
The mechanism of action of 1-phenyl-N-(1,2,3-thiadiazol-4-yl)cyclopentane-1-carboxamide involves its interaction with specific molecular targets and pathways. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can interfere with cellular signaling pathways, leading to the inhibition of cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
1,3,4-thiadiazole derivatives: These compounds share the thiadiazole ring structure and exhibit similar biological activities.
Thidiazuron: A thiadiazole derivative known for its use as a plant growth regulator and cytokinin oxidase/dehydrogenase inhibitor.
2-phenyl-1,3,4-thiadiazole: Another thiadiazole derivative with potential anticancer properties.
Uniqueness
1-phenyl-N-(1,2,3-thiadiazol-4-yl)cyclopentane-1-carboxamide is unique due to its specific substitution pattern and the presence of the cyclopentane ring, which can influence its biological activity and chemical reactivity. This compound’s distinct structure allows it to interact with different molecular targets and exhibit a broader range of activities compared to other thiadiazole derivatives .
Properties
IUPAC Name |
1-phenyl-N-(thiadiazol-4-yl)cyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3OS/c18-13(15-12-10-19-17-16-12)14(8-4-5-9-14)11-6-2-1-3-7-11/h1-3,6-7,10H,4-5,8-9H2,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBHBWDWJIDWVRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=CSN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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